2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24) |
InChI Key |
QQCZEEMFFYMVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation
The indole core is constructed using the Fischer indole synthesis or Buchwald-Hartwig amination . In one approach, benzene-1,2-diamine reacts with carbon disulfide (CS₂) in the presence of sodium carbonate (Na₂CO₃) to form 1H-benzo[d]imidazole-2-thiol. Cyclization under acidic conditions (e.g., concentrated H₂SO₄ at 50°C) yields the indole scaffold.
Benzyloxy Group Introduction
The 6-position of the indole is functionalized with a benzyloxy group via nucleophilic substitution. Benzyl bromide (BnBr) is reacted with the hydroxylated indole derivative in a polar aprotic solvent such as dimethylformamide (DMF), using potassium carbonate (K₂CO₃) as a base. This step achieves a yield of 75–85% under reflux conditions (90–100°C, 12–16 hours).
Preparation of Thiazole-2-Amine
The thiazole component, 1,3-thiazol-2-amine, is synthesized through a Hantzsch thiazole synthesis . This involves the reaction of α-haloketones with thiourea derivatives. For example, chloroacetone reacts with thiourea in ethanol under reflux to form 2-aminothiazole. The reaction typically proceeds at 70–80°C for 6–8 hours, yielding 80–90% product.
Acetamide Bridge Formation
Coupling the 6-benzyloxyindole and thiazole-2-amine requires the formation of an acetamide linker. This is achieved through a two-step sequence:
Chloroacetylation of Indole
6-Benzyloxyindole undergoes chloroacetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, yielding 2-chloro-N-(6-benzyloxyindol-1-yl)acetamide.
Amide Coupling with Thiazole-2-Amine
The chloroacetylated intermediate reacts with thiazole-2-amine in DMF at 60–70°C for 10–12 hours. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is employed as a base to deprotonate the thiazole amine, facilitating nucleophilic substitution. This step achieves a yield of 65–75%.
Optimization of Reaction Conditions
Critical parameters influencing the synthesis include solvent choice, temperature, and catalyst selection. The table below compares yields under varying conditions:
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Benzyloxy introduction | DMF | 90 | K₂CO₃ | 82 |
| Chloroacetylation | DCM | 0–5 | Et₃N | 78 |
| Amide coupling | DMF | 60 | t-BuOK | 72 |
| Amide coupling | THF | 60 | NaH | 68 |
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : The acetamide bond is confirmed by a strong absorption band at 1650–1680 cm⁻¹ (C=O stretch).
-
¹H NMR : Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.1 ppm (indole protons), and δ 4.6 ppm (OCH₂Ph group).
-
Mass Spectrometry : Molecular ion peak observed at m/z 363.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₇N₃O₂S.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Comparative Analysis of Synthetic Routes
Two primary routes have been reported:
-
Sequential Functionalization : Involves stepwise indole and thiazole synthesis, followed by coupling (overall yield: 50–55%).
-
Convergent Synthesis : Pre-formed 6-benzyloxyindole and thiazole-2-amine are coupled in a single step (yield: 60–65%).
The convergent approach reduces intermediate isolation steps but requires highly pure starting materials.
Challenges and Troubleshooting
Byproduct Formation
Competing N-acylation at the indole nitrogen may occur during chloroacetylation. This is mitigated by using bulky bases like Et₃N to favor O-acylation.
Moisture Sensitivity
Thiazole-2-amine is hygroscopic, necessitating anhydrous conditions during coupling. Storage over molecular sieves improves reagent stability.
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) employs continuous flow reactors for chloroacetylation to enhance heat transfer and reduce reaction time. Solvent recovery systems are integrated for DMF and DCM to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group or the thiazole ring can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Oxo derivatives of the indole or thiazole rings.
Reduction Products: Reduced derivatives with hydrogenated indole or thiazole rings.
Substitution Products: Substituted derivatives with new functional groups replacing the benzyloxy or thiazole moieties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and thiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Study:
A study focused on synthesizing and evaluating the anticancer activity of several indole derivatives, including those similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. Results demonstrated that certain derivatives displayed IC50 values lower than established anticancer drugs, indicating their potential as effective chemotherapeutic agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study:
In a comparative study, several indole-based compounds were synthesized and tested for their antimicrobial efficacy. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
Enzyme Inhibition
The thiazole component of the compound may play a crucial role in enzyme inhibition, particularly in enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease.
Case Study:
Research involving similar thiazole-containing compounds demonstrated their ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are important targets for treating Alzheimer's disease and type 2 diabetes mellitus respectively .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural Features:
- Acetamide Linker : Facilitates conjugation between the indole and thiazole rings, offering structural flexibility.
- Thiazole Ring : The 1,3-thiazol-2-yl group may engage in π-π stacking or hydrogen bonding with biological targets.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following compounds share structural motifs with the target molecule, differing in substituents, linker chemistry, or heterocyclic components (Table 1):
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Solubility : The acetamide linker improves aqueous solubility relative to sulfanyl-linked imidazole derivatives (e.g., ).
Biological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, with CAS number 1374521-53-5, is a synthetic compound that belongs to the class of indole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : 363.4 g/mol
- Structure : The compound features an indole ring system substituted with a benzyloxy group and a thiazole moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Protein Binding : It binds to proteins through hydrogen bonding and hydrophobic interactions, potentially modulating their activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide have shown efficacy against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibit significant inhibitory effects on cancer cell proliferation, suggesting that this compound may share similar properties.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against a range of pathogens. Specifically, derivatives have been shown to be effective against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.
Anti-inflammatory Effects
The thiazole component in the structure may contribute to anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. Key modifications that enhance activity include:
- Alterations in the substituents on the indole or thiazole rings.
- Variations in the side chain length and functional groups can significantly influence potency and selectivity.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer activity of related indole derivatives; compounds showed IC50 values in low micromolar ranges against various cancer cell lines. |
| Study B | Evaluated antimicrobial effects; demonstrated significant inhibition of S. aureus and C. albicans with minimal cytotoxicity towards mammalian cells. |
| Study C | Assessed anti-inflammatory properties; compounds reduced levels of TNF-alpha and IL-6 in vitro. |
Q & A
Q. What are the common synthetic routes for preparing 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling indole derivatives with thiazole-containing acetamide precursors. A method analogous to involves reacting a functionalized indole (e.g., 6-benzyloxy-1H-indole) with a thiazol-2-amine derivative under reflux in chloroform or ethanol, using imidazole-based acylating agents as intermediates . Optimization may include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct formation. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Key signals include the indole NH (~10–12 ppm, broad), benzyloxy aromatic protons (δ 7.3–7.5 ppm), and thiazole protons (δ 7.0–8.0 ppm). The acetamide carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (~1660–1680 cm⁻¹) and N-H (~3170–3300 cm⁻¹) confirm acetamide formation .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields often arise from steric hindrance at the indole N1 position or competing side reactions. Mitigation strategies include:
- Protecting groups : Temporarily protect reactive sites (e.g., benzyloxy groups) before coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Post-reaction quenching : Use of aqueous NaHCO₃ to neutralize acidic byproducts .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what docking parameters are most relevant?
Molecular docking against target proteins (e.g., kinases or GPCRs) requires:
- Protein preparation : Retrieve crystal structures from PDB (e.g., 4LDE for indole-binding kinases).
- Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
- Docking software : AutoDock Vina or Schrödinger Suite to assess binding affinity (ΔG ≤ −8 kcal/mol indicates strong interaction). Key interactions include π-π stacking with the indole ring and hydrogen bonds between the acetamide and Thr87/Glu91 residues .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Conflicting data may stem from assay variability or off-target effects. Recommended steps:
- Dose-response validation : Test across a wider concentration range (0.1–100 μM) to identify IC₅₀ trends.
- Selectivity profiling : Compare activity against related enzymes (e.g., COX-2 vs. EGFR kinases) .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking true activity .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters at the acetamide group to improve membrane permeability .
- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Tween-80) to stabilize aqueous solutions .
- Salt formation : React with HCl or sodium acetate to generate ionizable salts with higher solubility .
Methodological Considerations
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potency?
- Positive controls : Use established inhibitors (e.g., staurosporine for kinases).
- Negative controls : Include DMSO-only wells to account for solvent effects.
- Counter-screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability assay : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation .
- Plasma stability test : Mix with rat plasma (1:9 v/v) and monitor via LC-MS for metabolite formation .
Data Analysis and Reporting
Q. How should conflicting crystallographic data (e.g., bond angles vs. DFT calculations) be reconciled?
Q. What statistical approaches are recommended for SAR studies of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
